Eleclazine Hydrochloride is a novel, small molecule sodium channel inhibitor with anti-arrhythmic properties. [, ] While currently in clinical development for treating Long QT syndrome 3 (LQT3), [] this document will focus solely on its research applications, excluding drug dosage and side effect information.
Eleclazine hydrochloride is a novel pharmaceutical compound primarily recognized for its role as an inhibitor of the cardiac late sodium current. This compound has been investigated for its potential in treating various cardiac arrhythmias, particularly those associated with catecholamine-induced ventricular tachycardia. By selectively targeting the late sodium current, Eleclazine hydrochloride aims to mitigate the risks associated with abnormal heart rhythms.
Eleclazine hydrochloride is classified as a sodium channel blocker, specifically inhibiting the late sodium current in cardiac myocytes. This mechanism is crucial for regulating cardiac excitability and preventing arrhythmias. The compound is also known under the identifier GS 6615 hydrochloride and has been synthesized and characterized in various studies focusing on its pharmacological properties and therapeutic applications .
The synthesis of Eleclazine hydrochloride involves several key steps that can be broadly categorized into chemical reactions tailored to produce high-purity compounds. While detailed synthetic routes specific to Eleclazine hydrochloride are not extensively documented in public literature, related compounds such as lercanidipine hydrochloride provide insights into possible synthetic methodologies.
The molecular structure of Eleclazine hydrochloride can be analyzed through its chemical formula and three-dimensional conformation. The compound's specific structural features include:
This structure can be visualized using computational chemistry software that models molecular interactions and conformations.
Eleclazine hydrochloride primarily interacts with cardiac sodium channels through competitive inhibition mechanisms. Key reaction pathways include:
These interactions highlight the compound's potential efficacy in clinical settings where arrhythmias pose significant health risks.
The mechanism of action for Eleclazine hydrochloride involves:
Data from electrophysiological studies confirm these mechanisms, demonstrating reduced T-wave alternans and fewer premature ventricular contractions in response to adrenergic stimulation.
Eleclazine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Eleclazine hydrochloride has several significant applications in scientific research and clinical practice:
Eleclazine hydrochloride (C₂₁H₁₇ClF₃N₃O₃; molecular weight: 451.83 g/mol) is the hydrochloride salt form of eleclazine (GS-6615), a selective late sodium current (late INa) inhibitor. Its IUPAC name is 4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one hydrochloride. The compound features a benzoxazepinone core substituted with a pyrimidinylmethyl group at position 4 and a 4-(trifluoromethoxy)phenyl moiety at position 7 [3] [8] [9]. It is identified under CAS numbers 1448754-43-5 (hydrochloride salt) and 1443211-72-0 (free base). Eleclazine hydrochloride is a white-to-off-white solid with moderate solubility in DMSO (50 mg/mL) but low aqueous solubility [3] [6].
Eleclazine was developed by Gilead Sciences as an antiarrhythmic agent targeting cardiac late sodium currents. Preclinical studies (2013–2016) demonstrated potent late INa inhibition (IC50 ~0.7 μM) and antiarrhythmic efficacy in animal models [2] [7]. It received orphan drug designation from the FDA in 2015 for congenital long QT syndrome (LQTS), specifically LQT3 [9]. Clinical development progressed to Phase II/III trials for three indications:
In late 2016, Gilead discontinued development after eleclazine failed to reduce implantable cardioverter-defibrillator (ICD) shocks in VT/VF patients compared to placebo. Subsequent analysis led to termination of all trials, including LQT3 and HCM studies, by February 2017 [4] [9]. Despite promising electrophysiological effects, no further clinical development has been reported since 2017.
Eleclazine hydrochloride selectively inhibits pathological late INa, a sustained inward sodium current during the cardiac action potential plateau phase. Enhanced late INa (as in LQT3, ischemia, or heart failure) disrupts ventricular repolarization by:
Table 1: Electrophysiological Effects of Eleclazine in Disease Models
Disease Model | Key Effects of Eleclazine | Reference |
---|---|---|
LQT3 (ATX-II rabbit) | ↓ Late INa (IC50: 0.7 μM); ↓ APD/QT prolongation; ↓ arrhythmia incidence | [2] |
Atrial Fibrillation (Porcine) | ↓ Atrial premature beats (51%); ↓ repolarization alternans; ↓ AF inducibility | [7] |
Hypertrophic Cardiomyopathy | Shortened QT/PTa intervals; ↓ repolarization heterogeneity | [4] |
Unlike classical sodium channel blockers (e.g., flecainide), eleclazine shows >140-fold selectivity for late versus peak INa. This minimizes QRS widening or conduction slowing, making it suitable for repolarization disorders without proarrhythmic risks [2] [5]. Its efficacy in suppressing atrial fibrillation also stems from reducing atrial repolarization alternans and spatial heterogeneity [5] [7].
Table 2: Atrial vs. Ventricular Electrophysiological Responses to Eleclazine
Parameter | Atrial Myocytes | Ventricular Myocytes |
---|---|---|
INa Activation Threshold | -61.2 ± 1.3 mV | -55.7 ± 1.1 mV |
Voltage of Half-Maximal Inactivation | -84.7 ± 0.9 mV | -77.6 ± 1.2 mV |
Instantaneous INa Block (10 μM) | 38.2 ± 3.1% | 24.7 ± 2.8% |
Data derived from rat myocytes [5]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7